REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:10][CH3:11])(=[O:9])[CH2:4][C:5]([O:7][CH3:8])=[O:6].[H][H].Cl[C:15]1[CH:20]=[C:19]([S:21][CH3:22])[N:18]=[CH:17][N:16]=1>CS(C)=O>[CH3:8][O:7][C:5](=[O:6])[CH:4]([C:15]1[CH:20]=[C:19]([S:21][CH3:22])[N:18]=[CH:17][N:16]=1)[C:3]([O:10][CH3:11])=[O:9] |f:0.1|
|
Name
|
|
Quantity
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5.67 mL
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Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
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Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
|
3.22 g
|
Type
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reactant
|
Smiles
|
ClC1=NC=NC(=C1)SC
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture is then cooled to room temperature
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Type
|
CUSTOM
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Details
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quenched with saturated NH4Cl solution (50 mL)
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Type
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EXTRACTION
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Details
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The organics are extracted with ethyl acetate (3×60 mL)
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Type
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WASH
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Details
|
The combined organic layers are washed with brine (2×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
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Details
|
50 mL of hexanes are added to the residue
|
Type
|
TEMPERATURE
|
Details
|
heated at 60° C. for half hour
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The solid is filtered
|
Type
|
WASH
|
Details
|
washed with hexanes
|
Name
|
|
Type
|
product
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Smiles
|
COC(C(C(=O)OC)C1=NC=NC(=C1)SC)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |